2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole
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Overview
Description
2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is a complex organic compound that features a combination of azetidine, sulfonyl, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Coupling with Thiazole Moiety: The final step involves coupling the azetidine-sulfonyl intermediate with a thiazole derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and azetidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole
- 2-((1-((3-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole
Uniqueness
2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
2-[1-(3-fluorophenyl)sulfonylazetidin-3-yl]oxy-4-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-11-4-2-7-15-16(11)19-17(24-15)23-13-9-20(10-13)25(21,22)14-6-3-5-12(18)8-14/h2-8,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPPURNQIIBPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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